molecular formula C14H17ClFNO2S B2839945 2-chloro-4-fluoro-N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)benzamide CAS No. 2034484-41-6

2-chloro-4-fluoro-N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)benzamide

Cat. No. B2839945
CAS RN: 2034484-41-6
M. Wt: 317.8
InChI Key: AUCKATQTMMNJGE-UHFFFAOYSA-N
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Description

The compound “2-chloro-4-fluoro-N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)benzamide” is an organic compound . It is also known as saflufenacil . The molecular formula of the compound is C17H17ClF4N4O5S and it has a molecular weight of 500.85200 .


Physical And Chemical Properties Analysis

The compound has a density of 1.542g/cm3 . The melting point of the compound is between 189.9-193.4 °C . The compound is a solid at room temperature .

Scientific Research Applications

Synthesis of Heterocyclic Compounds

Thiophenylhydrazonoacetates in Heterocyclic Synthesis

The synthesis of benzo[b]thiophen-2-yl-hydrazonoesters involves coupling processes that yield various pyrazole, isoxazole, pyrimidine, triazine, pyrazolopyridine, and pyrazolopyrimidine derivatives. This work highlights the versatility of thiophenyl compounds in heterocyclic synthesis, potentially offering a foundation for researching compounds with similar structures (Mohareb et al., 2004).

Fluorinated Compounds in Medicinal Chemistry

Synthesis of 3-amino-4-fluoropyrazoles

The development of a synthetic strategy for new 3-amino-4-fluoropyrazoles demonstrates the interest in fluorinated compounds as building blocks in medicinal chemistry. The monofluorination of β-methylthio-β-enaminoketones, followed by condensation with different hydrazines, underscores the importance of fluorine in the design of biologically active molecules (Surmont et al., 2011).

Biological Activities of Fused Pyran Derivatives

Synthesis and Biological Activities of Fused Pyran Derivatives

The reaction of ethyl benzoylacetate with 2-benzylidenemalanonitrile, leading to various pyrano derivatives, illustrates the synthetic pathways toward compounds with potential biological activities. This approach reflects the ongoing interest in creating novel compounds for biological evaluation and therapeutic applications (Shehab & Ghoneim, 2016).

Safety and Hazards

The compound is labeled with the GHS09 symbol, indicating that it is hazardous to the aquatic environment . The compound has hazard statements H410 and precautionary statements P273-P501 . It is recommended to avoid release to the environment and dispose of the contents/container in accordance with local regulations .

properties

IUPAC Name

2-chloro-4-fluoro-N-[2-(oxan-4-ylsulfanyl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17ClFNO2S/c15-13-9-10(16)1-2-12(13)14(18)17-5-8-20-11-3-6-19-7-4-11/h1-2,9,11H,3-8H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUCKATQTMMNJGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1SCCNC(=O)C2=C(C=C(C=C2)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17ClFNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-4-fluoro-N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)benzamide

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